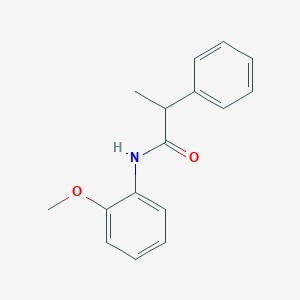
N-(2-methoxyphenyl)-2-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-phenylpropanamide, also known as modafinil, is a synthetic compound that has been widely used as a cognitive enhancer and wakefulness-promoting agent. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and sudden attacks of sleep. Since then, modafinil has been studied extensively for its potential applications in various fields, including medicine, military, and academia.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxyphenyl)-2-phenylpropanamide is not fully understood. It is believed to act on several neurotransmitter systems in the brain, including dopamine, norepinephrine, and histamine. Modafinil has been shown to increase the release of these neurotransmitters, leading to increased alertness, attention, and motivation.
Biochemical and Physiological Effects:
Modafinil has been shown to have several biochemical and physiological effects, including increased wakefulness, reduced fatigue, improved mood, and enhanced cognitive function. It has also been shown to increase heart rate and blood pressure, although these effects are generally mild and well-tolerated.
Vorteile Und Einschränkungen Für Laborexperimente
Modafinil has several advantages as a research tool. It is a potent and selective wakefulness-promoting agent that can be used to study the effects of sleep deprivation on cognitive function. It has also been used to investigate the neural mechanisms underlying attention, motivation, and decision-making. However, N-(2-methoxyphenyl)-2-phenylpropanamide has some limitations as a research tool. It can be expensive and difficult to obtain, and its effects may vary depending on the individual and the experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxyphenyl)-2-phenylpropanamide. One area of interest is the development of new cognitive-enhancing drugs based on the structure of N-(2-methoxyphenyl)-2-phenylpropanamide. Another area of interest is the investigation of the long-term effects of N-(2-methoxyphenyl)-2-phenylpropanamide on cognitive function and brain health. Additionally, N-(2-methoxyphenyl)-2-phenylpropanamide may have applications in the treatment of other neurological and psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the potential benefits and risks of N-(2-methoxyphenyl)-2-phenylpropanamide in these contexts.
Synthesemethoden
Modafinil is synthesized from the precursor compound benzhydryl sulfinyl acetamide through a series of chemical reactions involving reduction, oxidation, and acylation. The synthesis method is complex and requires expertise in organic chemistry. However, the production of N-(2-methoxyphenyl)-2-phenylpropanamide has been scaled up to meet the increasing demand for the drug.
Wissenschaftliche Forschungsanwendungen
Modafinil has been studied extensively for its cognitive-enhancing and wakefulness-promoting effects. It has been shown to improve cognitive performance in healthy individuals, as well as in patients with various neurological and psychiatric disorders, such as attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia. Modafinil has also been used by military personnel to enhance alertness and combat fatigue during long missions.
Eigenschaften
Produktname |
N-(2-methoxyphenyl)-2-phenylpropanamide |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-12(13-8-4-3-5-9-13)16(18)17-14-10-6-7-11-15(14)19-2/h3-12H,1-2H3,(H,17,18) |
InChI-Schlüssel |
COGVGMIGFYIIOX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
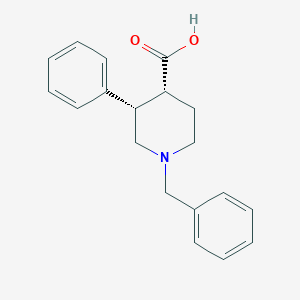
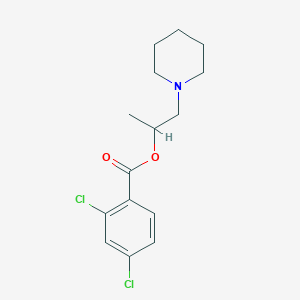
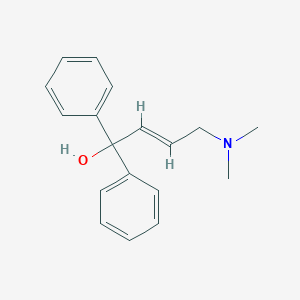
![2-[Benzyl(methyl)amino]ethyl 3-methoxybenzoate](/img/structure/B257252.png)
![2-[Benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate](/img/structure/B257253.png)
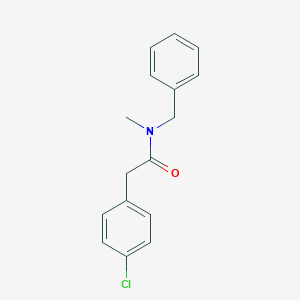
![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)
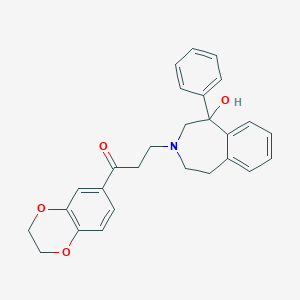
![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)
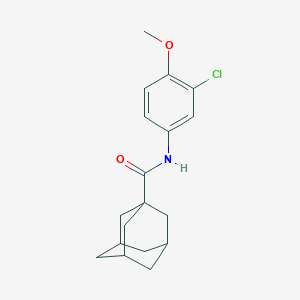
![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)